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Abstract
This technical guide provides a summary of the available thermodynamic data for 1,2-dichloro-
2-propanol (CAS RN: 52515-75-0). Due to a notable scarcity of publicly available experimental

data for this specific isomer, this document presents computed thermodynamic properties.

Furthermore, it outlines the detailed experimental protocols for the determination of key

thermodynamic parameters, namely the enthalpy of formation via bomb calorimetry and heat

capacity via differential scanning calorimetry (DSC), which are standard methods for

characterizing similar halogenated organic compounds. A generalized experimental workflow

for bomb calorimetry is also provided as a visual guide.

Thermodynamic Data for 1,2-Dichloro-2-propanol
A comprehensive search of established thermodynamic databases, including the NIST

Chemistry WebBook, reveals a lack of publicly available experimental data for the enthalpy of

formation, entropy, and heat capacity of 1,2-dichloro-2-propanol. However, computed data is

available from resources such as PubChem. These computationally derived values provide

estimations of the thermodynamic properties of the molecule. It is important to note that while a

private research company, Wiltec Research, has indicated measurements involving a system

containing 1,2-dichloro-2-propanol and water, this data is proprietary and not publicly
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accessible.[1][2][3] For comparison, experimental data for the related isomer, 1,3-dichloro-2-

propanol, is available in the NIST WebBook and indicates a liquid phase enthalpy of formation

of -385 ± 1 kJ/mol at 293 K.[4]

The following table summarizes the computed physicochemical and thermodynamic properties

for 1,2-dichloro-2-propanol sourced from the PubChem database.[5]

Property Value Source

Molecular Formula C₃H₆Cl₂O PubChem[5]

Molecular Weight 128.98 g/mol PubChem[5]

IUPAC Name 1,2-dichloropropan-2-ol PubChem[5]

CAS Registry Number 52515-75-0 PubChem[5]

XLogP3-AA (Octanol/Water

Partition Coefficient)
1.1 PubChem[5]

Hydrogen Bond Donor Count 1 PubChem[5]

Hydrogen Bond Acceptor

Count
1 PubChem[5]

Rotatable Bond Count 1 PubChem[5]

Exact Mass 127.9795702 Da PubChem[5]

Monoisotopic Mass 127.9795702 Da PubChem[5]

Topological Polar Surface Area 20.2 Å² PubChem[5]

Heavy Atom Count 6 PubChem[5]

Experimental Protocols for Thermodynamic
Parameter Determination
The following sections detail the standard experimental methodologies for determining the

enthalpy of combustion (from which the enthalpy of formation is derived) and the heat capacity

of liquid organochlorine compounds.
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Determination of Enthalpy of Combustion using Bomb
Calorimetry
Bomb calorimetry is the primary technique for measuring the heat of combustion of solid and

liquid samples. From this, the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

Sample Preparation:

A precise mass (typically 0.5 - 1.0 g) of the liquid sample, 1,2-dichloro-2-propanol, is
weighed into a crucible.

A known length of ignition wire is attached to the electrodes of the bomb head, with the

wire either submerged in the liquid or positioned just above its surface.

A small, known amount of distilled water is added to the bomb to ensure that all water

formed during combustion is in the liquid state and to absorb the acidic gases produced

from the chlorine atoms.

Assembly and Pressurization:

The bomb head is securely sealed onto the bomb vessel.

The bomb is purged with a small amount of pure oxygen to remove atmospheric nitrogen

and then filled with high-pressure (typically 30 atm) oxygen.

Calorimeter Setup:

The sealed bomb is submerged in a known, precise volume of water in the calorimeter's

insulated container.

A stirrer is activated to ensure a uniform water temperature, and a high-precision

thermometer is used to monitor the temperature.

Combustion and Data Acquisition:

The initial temperature of the water is recorded at regular intervals to establish a baseline.
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The sample is ignited by passing an electric current through the ignition wire.

The temperature of the surrounding water is recorded at short intervals as it rises due to

the heat released by the combustion.

Temperature readings are continued until a maximum temperature is reached and the

system begins to cool.

Post-Combustion Analysis:

The bomb is depressurized, and the interior is inspected for any signs of incomplete

combustion.

The residual ignition wire is collected and weighed to determine the mass that was

consumed.

The aqueous contents of the bomb are collected and titrated to determine the amount of

nitric acid and hydrochloric acid formed.

Calculation of Enthalpy of Combustion:

The corrected temperature rise is determined by accounting for heat exchange with the

surroundings.

The heat capacity of the calorimeter system (determined by combusting a standard

substance like benzoic acid) is used to calculate the total heat evolved.

Corrections are applied for the heat of combustion of the ignition wire and the heat of

formation of the acids.

The standard enthalpy of combustion is then calculated per mole of the sample.

Determination of Heat Capacity using Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a

reference as a function of temperature, allowing for the determination of heat capacity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15180848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Instrument Calibration:

The DSC instrument is calibrated for temperature and heat flow using certified reference

materials (e.g., indium) with known melting points and enthalpies of fusion.

Sample Preparation:

A small amount of 1,2-dichloro-2-propanol (typically 5-20 mg) is hermetically sealed in

an aluminum or other inert sample pan.

An identical empty pan is used as a reference.

Experimental Runs:

A three-step procedure is typically employed:

1. Baseline Run: The DSC is run with two empty pans to obtain the baseline heat flow

difference between the sample and reference holders.

2. Sapphire Run: A sapphire standard with a well-characterized heat capacity is run under

the same conditions to calibrate the heat flow signal.

3. Sample Run: The pan containing the 1,2-dichloro-2-propanol sample is run against

the empty reference pan.

Data Acquisition:

The sample and reference are subjected to a controlled temperature program, which

typically involves a heating ramp at a constant rate (e.g., 10-20 °C/min) over the desired

temperature range.

The differential heat flow between the sample and the reference is measured and

recorded as a function of temperature.

Calculation of Heat Capacity:
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The heat capacity of the sample (Cp) at a given temperature is calculated using the

following equation: Cp_sample = (DSC_sample / DSC_std) * (mass_std / mass_sample) *

Cp_std where:

DSC_sample is the differential heat flow to the sample (after baseline subtraction).

DSC_std is the differential heat flow to the standard (sapphire).

mass_std is the mass of the standard.

mass_sample is the mass of the sample.

Cp_std is the known heat capacity of the standard.

Visualized Experimental Workflow
The following diagram illustrates the key steps in determining the enthalpy of combustion of a

liquid sample using bomb calorimetry.
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3. Seal Bomb

4. Pressurize with O2

5. Place Bomb in Calorimeter

6. Equilibrate & Record
Initial Temperature

7. Ignite Sample

8. Record Temperature Rise

9. Depressurize & Open Bomb

10. Analyze Residue
(Wire, Acids)

11. Calculate Corrected
Temperature Rise

12. Calculate Enthalpy of
Combustion
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Caption: Workflow for Bomb Calorimetry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15180848?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15180848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
While experimental thermodynamic data for 1,2-dichloro-2-propanol remains elusive in the

public domain, this guide provides access to computed properties and outlines the established

experimental procedures for their determination. The presented protocols for bomb calorimetry

and differential scanning calorimetry serve as a robust framework for researchers seeking to

obtain empirical thermodynamic values for this and other halogenated compounds. The

scarcity of data for this specific isomer underscores the importance of further experimental

investigation to populate thermodynamic databases, which are critical for accurate process

modeling and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15180848?utm_src=pdf-body
https://www.benchchem.com/product/b15180848?utm_src=pdf-custom-synthesis
https://www.wiltecresearch.com/
https://wiltecresearch.com/faq.html
https://www.neverbounce.com/company/wiltec-research/93126663
https://webbook.nist.gov/cgi/cbook.cgi?ID=C96231&Mask=2
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dichloro-2-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dichloro-2-propanol
https://www.benchchem.com/product/b15180848#thermodynamic-data-for-1-2-dichloro-2-propanol
https://www.benchchem.com/product/b15180848#thermodynamic-data-for-1-2-dichloro-2-propanol
https://www.benchchem.com/product/b15180848#thermodynamic-data-for-1-2-dichloro-2-propanol
https://www.benchchem.com/product/b15180848#thermodynamic-data-for-1-2-dichloro-2-propanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15180848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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